![molecular formula C20H16O6 B3025712 Rubiginone D2 CAS No. 274913-71-2](/img/structure/B3025712.png)
Rubiginone D2
Vue d'ensemble
Description
Rubiginone D2 is an angucycline . It is a natural product found in Streptomyces . It has been found to have antibacterial and anticancer activities . It is active against S. aureus and E. coli, but not B. subtilis, in agar diffusion assays when used at a concentration of 64 µg/disc .
Synthesis Analysis
The synthesis of Rubiginone D2 involves the fermentation and isolation procedures . The Streptomyces sp. strain Go Nl/5, which was isolated from a soil sample collected near Hobas (Namibia), was cultivated in shaking flasks, using soybean meal/mannitol medium with Amberlite® XAD-2 as a supplement for 72 hours at 28°C .Molecular Structure Analysis
The molecular formula of Rubiginone D2 is C20H16O6 . Its structure was established by a detailed spectroscopic analysis . The absolute configuration of Rubiginone D2 was determined by derivatization with chiral acids (Helmchen’s method) .Chemical Reactions Analysis
The chemical structures of Rubiginone D2 consist of an angular tetracyclic benz[a]anthracene core connected with a variable number of hydrolyzable sugar moieties . The biosynthesis of their benz[a]anthracene core is performed by folding a hypothetical decaketide precursor which is built up by a polyketide synthase of the iterative type II from acetate/malonate units .Physical And Chemical Properties Analysis
Rubiginone D2 is optically active, detectable on TLC-plates with UV-light at 254 nm, and when treated with anisaldehyde-H2SO4, it shows clearly recognizable color . Its molecular weight is 352.3 g/mol .Applications De Recherche Scientifique
Antibacterial Activity
Rubiginone D2 has demonstrated potent antibacterial effects. It is active against Staphylococcus aureus and Escherichia coli , but not Bacillus subtilis . Researchers have explored its potential as an antimicrobial agent, particularly in combating drug-resistant bacterial strains.
Anticancer Properties
This compound exhibits antitumor efficacy. It inhibits the proliferation of cancer cells, including HM02 , Kato III , HepG2 , and MCF7 . Investigating its mechanism of action and potential use in cancer therapy remains an exciting avenue for further research.
Cytochrome P450-Catalyzed Oxidation
The biosynthesis of rubiginones involves fascinating post-polyketide synthase (PKS) modifications. One such modification is the cytochrome P450-catalyzed oxidation of angucyclines, leading to the formation of rubiginones. Understanding the enzymatic steps involved in this process could pave the way for novel drug development strategies .
Combinatorial Biosynthesis Strategies
Researchers can explore combinatorial biosynthesis approaches to generate novel angucyclines. By manipulating the biosynthetic pathways and introducing specific modifications, scientists may create rubiginone variants with enhanced properties or new biological activities .
Platelet-Aggregation Inhibition
Angucyclines, including rubiginones, have been associated with platelet-aggregation inhibition. Further studies could explore their role in preventing thrombosis and related cardiovascular conditions.
Mécanisme D'action
Target of Action
Rubiginone D2 is a polyketide that has been found in Streptomyces . It exhibits antimicrobial activities against Bacillus subtilis , Staphylococcus aureus , and Escherichia coli . It also exhibits antitumor efficacy, inhibiting the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7 .
Mode of Action
It is known to inhibit the growth of certain bacteria and tumor cell lines . The compound interacts with its targets, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
Rubiginone D2 is an angucycline, an angular tetracyclic benz[a]anthracene core containing a highly oxygenated A ring . The biosynthesis of their benz[a]anthracene core is performed by folding a hypothetical decaketide precursor which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The structural modification of the benz[a]anthracene backbone by post-polyketide working enzymes leads to structures which differ in their substitution pattern or their grade of aromaticity .
Result of Action
Rubiginone D2 exhibits antimicrobial activities against certain bacteria and has antitumor efficacy. It inhibits the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7, with GI50s of 0.1, 0.7, <0.1, and 7.5 μM, respectively .
Action Environment
The action of Rubiginone D2 can be influenced by environmental factors. For instance, the compound is photosensitive, with its color changing rapidly from yellow to red in the presence of sunlight This suggests that light exposure could potentially affect the stability and efficacy of Rubiginone D2
Propriétés
IUPAC Name |
(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWLEGGRHIXAH-KDLNQGCSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiginone D2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.